REACTION_CXSMILES
|
[CH2:1]=O.[C:3](#[N:5])C.[CH2:6](CN)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl.[CH3:16][O:17][C:18]1[CH:19]=[C:20]([C:24](=[O:27])[CH2:25][CH3:26])[CH:21]=[CH:22][CH:23]=1>>[CH2:6]([N:5]([CH3:3])[CH2:26][CH:25]([CH3:1])[C:24]([C:20]1[CH:21]=[CH:22][CH:23]=[C:18]([O:17][CH3:16])[CH:19]=1)=[O:27])[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
77.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)CN
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(CC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 (± 5) °C
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Type
|
CUSTOM
|
Details
|
stirring proceeds for 30 minutes at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
In a four-neck 1 L flask equipped
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Type
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TEMPERATURE
|
Details
|
with reflux
|
Type
|
CUSTOM
|
Details
|
thermometer and mechanical stirrer, the following are loaded
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to a temperature less than 10° C.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated under vacuum at 35-50° C.
|
Type
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CUSTOM
|
Details
|
200-300 mL of solvent is collected
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Type
|
ADDITION
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Details
|
Added to the mixture
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Type
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CUSTOM
|
Details
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toluene (100 ml) and purified water (200 ml)
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
ADDITION
|
Details
|
toluene (200 ml) is added to the aqueous phase
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
DISTILLATION
|
Details
|
The toluene phase is distilled under vacuum at 35-45° C
|
Type
|
ADDITION
|
Details
|
IPA (100 mL) is then added
|
Type
|
DISTILLATION
|
Details
|
the residue solvent is distilled
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N(CC(C(=O)C1=CC(=CC=C1)OC)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |